molecular formula C11H23NO2 B1594062 n,n-dibutyl-2-hydroxypropanamide CAS No. 6288-16-0

n,n-dibutyl-2-hydroxypropanamide

Cat. No.: B1594062
CAS No.: 6288-16-0
M. Wt: 201.31 g/mol
InChI Key: ZXORIQDKFRZFHV-UHFFFAOYSA-N
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Description

n,n-dibutyl-2-hydroxypropanamide is an organic compound belonging to the class of amides. It is characterized by the presence of two butyl groups attached to the nitrogen atom of the lactamide structure. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

n,n-dibutyl-2-hydroxypropanamide can be synthesized through several methods. One common approach involves the reaction of lactamide with butylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the use of butyl chloride and lactamide in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

n,n-dibutyl-2-hydroxypropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding lactone derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the butyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly employed.

Major Products

The major products formed from these reactions include lactone derivatives, amine derivatives, and substituted lactamides, depending on the type of reaction and reagents used.

Scientific Research Applications

n,n-dibutyl-2-hydroxypropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.

    Biology: This compound is employed in the study of enzyme kinetics and protein interactions.

    Medicine: this compound is investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of n,n-dibutyl-2-hydroxypropanamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, altering their activity and function. The pathways involved include the inhibition or activation of specific enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylacetamide: Similar in structure but with methyl groups instead of butyl groups.

    N,N-Dimethylformamide: Another similar compound with formamide structure.

    N,N-Diethylacetamide: Contains ethyl groups instead of butyl groups.

Uniqueness

n,n-dibutyl-2-hydroxypropanamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its longer butyl chains provide different solubility and reactivity characteristics compared to its shorter-chain analogs.

Properties

IUPAC Name

N,N-dibutyl-2-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-4-6-8-12(9-7-5-2)11(14)10(3)13/h10,13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXORIQDKFRZFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40279278
Record name N,N-Dibutyllactamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6288-16-0
Record name 6288-16-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12064
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Dibutyllactamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40279278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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